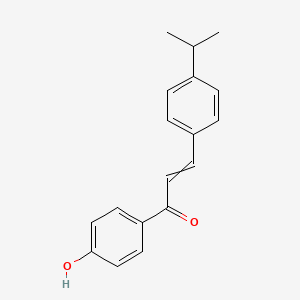
2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine is a heterocyclic compound that features both a thiazole and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine typically involves the reaction of 2,5-dichloropyrimidine with 4-(dimethyl-1,3-thiazol-5-yl)amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,5-diamino-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine.
科学研究应用
2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.
相似化合物的比较
Similar Compounds
- 2,5-Dichloro-4-(methylthio)pyrimidine
- 2,5-Dichloro-4-(ethylthio)pyrimidine
- 2,5-Dichloro-4-(phenylthio)pyrimidine
Uniqueness
The presence of the dimethyl-1,3-thiazol-5-yl group in 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine distinguishes it from other similar compounds
属性
分子式 |
C9H7Cl2N3S |
|---|---|
分子量 |
260.14 g/mol |
IUPAC 名称 |
5-(2,5-dichloropyrimidin-4-yl)-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C9H7Cl2N3S/c1-4-8(15-5(2)13-4)7-6(10)3-12-9(11)14-7/h3H,1-2H3 |
InChI 键 |
FAVODWHIVQIAKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C)C2=NC(=NC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B11853402.png)




![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)






